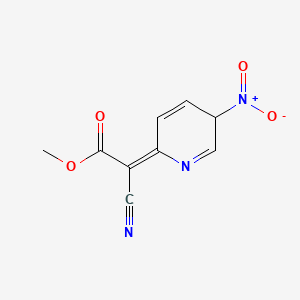
Pentosidine (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentosidine (TFA) is a highly fluorescent advanced glycation end product (AGE) and crosslink derived from one molecule of arginine and one of lysine bridged in an imidazo-pyridinium structure . It was first isolated from articular cartilage and has been detected and quantified in various human and animal tissues, including skin, kidney collagen, lens crystallins, plasma, serum, urine, and synovial fluid . Pentosidine is readily prepared from arginine, lysine, and a pentose .
Preparation Methods
Pentosidine can be synthesized from arginine, lysine, and a pentose . The formation from glucose, albeit at a slower rate, probably occurs through the oxidation of glucose to arabinose . The synthetic route involves the Maillard reaction, where the amino acids react with the Maillard reaction products of ribose .
Chemical Reactions Analysis
Pentosidine undergoes glycoxidation reactions, which are a combination of glycation and oxidation . The formation from glucose or ribose requires oxidation, making pentosidine both an AGE and a glycoxidation product . Common reagents include glucose, ribose, arginine, and lysine . The major product formed is pentosidine itself, which is a crosslink between arginine and lysine residues .
Scientific Research Applications
Pentosidine is an excellent biomarker for nonenzymatic modification of long-lived proteins by the Maillard reaction . It provides insight into the overall role of the Maillard reaction in aging and disease . Concentrations of pentosidine in plasma protein and collagen are elevated in several pathological conditions, especially in end-stage renal disease, diabetes, rheumatoid arthritis, atherosclerosis, and neurodegenerative diseases . It is used in scientific research to study the accumulation of AGEs in tissues and their role in various diseases .
Mechanism of Action
Pentosidine is formed by the reaction of amino acids with the Maillard reaction products of ribose . It accumulates in long-lived tissue proteins with age and is hypothesized to contribute to the age-related increase in collagen stiffness . The molecular targets include collagen and other long-lived proteins, and the pathways involved are related to glycation and oxidation .
Comparison with Similar Compounds
Properties
Molecular Formula |
C19H27F3N6O6 |
|---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
(2S)-2-amino-6-[2-[[(4S)-4-amino-4-carboxybutyl]amino]imidazo[4,5-b]pyridin-4-yl]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H26N6O4.C2HF3O2/c18-11(15(24)25)5-1-2-9-23-10-4-7-13-14(23)22-17(21-13)20-8-3-6-12(19)16(26)27;3-2(4,5)1(6)7/h4,7,10-12H,1-3,5-6,8-9,18-19H2,(H,20,21)(H,24,25)(H,26,27);(H,6,7)/t11-,12-;/m0./s1 |
InChI Key |
LBSRBPSBZIUCMG-FXMYHANSSA-N |
Isomeric SMILES |
C1=CN(C2=NC(=NC2=C1)NCCC[C@@H](C(=O)O)N)CCCC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1=CN(C2=NC(=NC2=C1)NCCCC(C(=O)O)N)CCCCC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,2,3,4,4a,5,5a,6,6a,6b,7,8,9,10,10a,11,11a,12,12a,12b-Icosahydroindolo[3,2-b]carbazole](/img/structure/B12364989.png)

![[13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine](/img/structure/B12364994.png)


![[(1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl] acetate](/img/structure/B12365007.png)

![5-chloro-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B12365017.png)
![2-[6-[[5-chloro-2-[4-[3-[4-[2-(2,6-dioxopiperidin-3-yl)-4-fluoro-1-oxo-3H-isoindol-5-yl]piperidin-1-yl]cyclobutyl]oxypiperidin-1-yl]pyrimidin-4-yl]amino]-2-oxo-1-propan-2-ylquinolin-3-yl]oxy-N-methylacetamide](/img/structure/B12365025.png)
![Glc(a1-3)Glc6Ac(b1-3)[coumaroyl(-1)[Bz(-3)]Fruf(b2-2)][coumaroyl(3-OMe)(-4)]D-Ido(a1-1b)Glc](/img/structure/B12365031.png)
